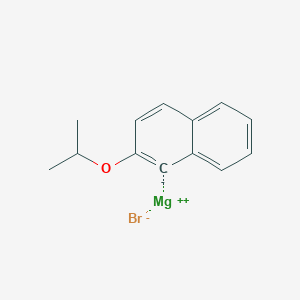

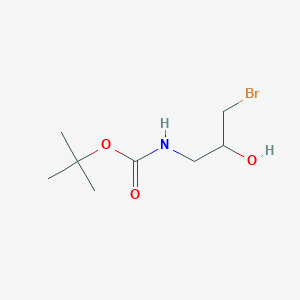

t-Butyl (3-bromo-2-hydroxypropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

T-Butyl (3-bromo-2-hydroxypropyl)carbamate is a chemical compound with the molecular formula C8H16BrNO2 . It is a white low melting solid . This compound can be used as an alkylating reagent for the synthesis of various compounds .

Synthesis Analysis

The synthesis of t-Butyl (3-bromo-2-hydroxypropyl)carbamate can be achieved from Di-tert-butyl dicarbonate and 3-Bromopropylamine hydrobromide . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions .Molecular Structure Analysis

The molecular weight of t-Butyl (3-bromo-2-hydroxypropyl)carbamate is 238.12 . The InChIKey for this compound is IOKGWQZQCNXXLD-UHFFFAOYSA-N .Chemical Reactions Analysis

T-Butyl (3-bromo-2-hydroxypropyl)carbamate can be used as an alkylating reagent for the synthesis of benzydamine analogs to be used as activators for soluble guanylate cyclase . It can also be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .Physical And Chemical Properties Analysis

T-Butyl (3-bromo-2-hydroxypropyl)carbamate has a melting point of 37-39 °C and a predicted boiling point of 285.3±23.0 °C . Its density is predicted to be 1.279±0.06 g/cm3 . It is slightly soluble in chloroform, sparingly soluble in ethyl acetate, and slightly soluble in methanol .Applications De Recherche Scientifique

Metabolic Hydrolysis of Carbamates

Carbamates are known for their diverse applications in medicinal chemistry due to their metabolic hydrolysis properties. A study by Vacondio et al. (2010) compiled data on the metabolic hydrolysis of medicinal carbamates, revealing a relationship between molecular structure and metabolic stability. This information is crucial for designing carbamates as drugs or prodrugs, indicating potential applications of t-Butyl (3-bromo-2-hydroxypropyl)carbamate in developing new therapeutic agents (Vacondio, Silva, Mor, & Testa, 2010).

Environmental Impact of Carbamates

Smith and Bucher (2012) reviewed the degradation and environmental impact of N-phenyl carbamate chlorpropham, highlighting concerns about environmental toxins and carcinogenicity for humans. This review could suggest environmental considerations for the use and disposal of t-Butyl (3-bromo-2-hydroxypropyl)carbamate and similar compounds (Smith & Bucher, 2012).

Use in Oilfield Applications

The exploration of cellulose and its derivatives in oilfield chemicals for petroleum drilling and exploitation demonstrates the potential for carbamate derivatives in enhancing the performance of drilling fluids and cementing materials. Liu et al. (2021) discuss the application prospects of such derivatives, indicating areas where t-Butyl (3-bromo-2-hydroxypropyl)carbamate could find utility in petroleum and natural gas industries (Liu et al., 2021).

Bioseparation Processes

Yan et al. (2018) focused on three-phase partitioning (TPP) as a method for bioseparation, which is significant for the separation and purification of bioactive molecules from natural sources. The study underscores the importance of such methods in food, cosmetics, and medicine, suggesting potential applications for carbamate derivatives in these sectors (Yan et al., 2018).

Safety and Hazards

This compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P301+P312+P330-P302+P352-P305+P351+P338, suggesting measures to take if exposed or if one feels unwell .

Propriétés

IUPAC Name |

tert-butyl N-(3-bromo-2-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNABKMJONOAWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-bromo-2-hydroxypropyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)

![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)

![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)

![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)

![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)